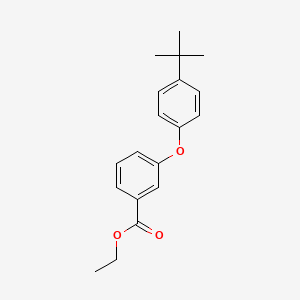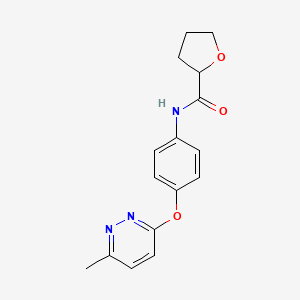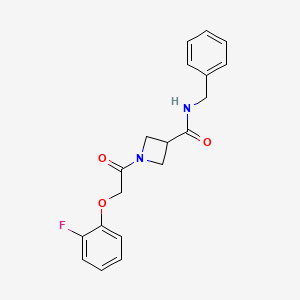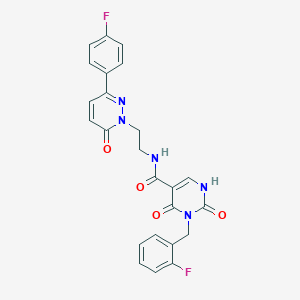![molecular formula C20H20N6O3 B2834865 2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-79-8](/img/structure/B2834865.png)
2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis process involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of the privileged structures in medicinal chemistry due to their wide range of biological activities.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones . The newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Wissenschaftliche Forschungsanwendungen
Cancer Treatment and CDK2 Inhibition
The compound’s unique structure makes it an appealing target for cancer treatment. Researchers have designed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized as novel CDK2 (cyclin-dependent kinase 2) inhibitors . CDK2 inhibition selectively targets tumor cells, and several of these derivatives demonstrated potent cytotoxic activities against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines.
Blue Fluorescent Organic Light-Emitting Diodes (OLEDs)
Structurally modified [1,2,4]triazolo[1,5-a]pyridine derivatives have shown promise as materials for highly efficient blue fluorescent OLEDs. These compounds exhibit favorable electronic properties, making them suitable for use in optoelectronic devices .
Free Radical Scavenging and Antioxidant Activity
Compounds with antioxidant properties are essential for protecting cells against oxidative damage. Although direct evidence is lacking, Oprea1_350180’s structure suggests it could act as a free radical scavenger .
Cell Cycle Modulation and Apoptosis Induction
Compound 14, which displayed dual activity against cancer cell lines and CDK2, significantly altered cell cycle progression and induced apoptosis in HCT cells. Further investigations into its mechanism of action are crucial .
Wirkmechanismus
Target of Action
The compound, also known as Oprea1_350180, is a heterocyclic compound that is part of the 1,2,4-triazolo[1,5-a]pyrimidine class . This class of compounds is known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .
Mode of Action
The compound interacts with its targets through hydrogen bonding between the nitrogen atom in the pyridine ring and Met332 . This interaction is believed to be responsible for the improved activity of the compound . The [1,2,3]triazolo[4,5-d]pyrimidine scaffold of the compound can be used as a template for designing new inhibitors .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, as a JAK1 and JAK2 inhibitor, it can affect the JAK-STAT signaling pathway, which plays a crucial role in immune response, cell growth, and apoptosis . As a PHD-1 inhibitor, it can influence the hypoxia-inducible factor (HIF) pathway, which is involved in cellular response to low oxygen conditions .
Result of Action
The result of the compound’s action at the molecular and cellular level depends on its specific targets. For instance, as a JAK1 and JAK2 inhibitor, it can inhibit the activation of STAT proteins, thereby modulating gene expression and affecting cellular processes such as proliferation, differentiation, and apoptosis .
Eigenschaften
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-11-16(18(21)27)17(15-6-4-5-7-22-15)26-20(23-11)24-19(25-26)12-8-13(28-2)10-14(9-12)29-3/h4-10,17H,1-3H3,(H2,21,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKMQLPXIQGGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC=CC=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(4-chlorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2834782.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2834783.png)
![5-(2-Ethoxyethylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834784.png)
![N-(2-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2834785.png)






![2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2834796.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2834803.png)
